molecular formula C16H15FN2O3S2 B2894390 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 896306-20-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No. B2894390
CAS RN: 896306-20-0
M. Wt: 366.43
InChI Key: DDBXYRBSZQHJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B cell receptor signaling. BTK is a key target for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Fluorescent Molecular Probes

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide has been explored for its potential in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging the compound's strong solvent-dependent fluorescence which is correlated with solvent polarity. Such probes can facilitate detailed investigations into intramolecular charge transfer phenomena, offering insights into biological pathways and molecular interactions (Diwu et al., 1997).

Electrochemical Capacitor Applications

Research has also focused on the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives as active materials in electrochemical capacitors. These compounds have been electrochemically deposited onto carbon paper electrodes, with performance metrics indicating significant potential in energy storage technologies. The electrochemical performance of these materials demonstrates their ability to achieve high energy and power densities, making them promising candidates for future capacitor applications (Ferraris et al., 1998).

Antimicrobial Activity

Sulfonamide-derived compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been synthesized and evaluated for their antimicrobial activity. These studies have shown that such compounds exhibit moderate to significant activity against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistant strains of bacteria and fungi (Ghorab et al., 2017).

Liquid Crystal Research

In the field of materials science, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide derivatives have been explored for their applications in liquid crystals. These compounds contribute to the understanding of molecular structures that favor the formation of the twist-bend nematic phase, a state of matter with unique optical properties. This research opens up new possibilities for advanced display technologies and optical devices (Cruickshank et al., 2019).

Antitubulin Agents and STAT3 Inhibition

N-Sulfonyl-aminobiaryl derivatives, related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide, have been identified as potent antitubulin agents that inhibit the phosphorylation of STAT3. This dual activity indicates potential therapeutic applications in cancer treatment, particularly for targeting tumor cell proliferation and signaling pathways involved in cancer progression (Lai et al., 2015).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S2/c1-10-11(2)23-16(14(10)9-18)19-15(20)7-8-24(21,22)13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBXYRBSZQHJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.